

# Toxicological Assessment of 2-Ethyl-3-methylpyrazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethyl-3-methylpyrazine**

Cat. No.: **B101031**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive toxicological assessment of **2-Ethyl-3-methylpyrazine** (CAS No. 15707-23-0), a volatile organic compound used as a flavoring agent and fragrance ingredient. This document summarizes available quantitative toxicity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows. The assessment is based on a thorough review of existing literature and safety evaluations, including data from in vitro and in vivo studies, as well as read-across approaches with structurally similar pyrazine derivatives. The information presented is intended to support safety and risk assessment for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**2-Ethyl-3-methylpyrazine** is a colorless to pale yellow liquid with a characteristic nutty, roasted, and potato-like odor. Its key chemical and physical properties are summarized below.

| Property          | Value                                         | Reference |
|-------------------|-----------------------------------------------|-----------|
| CAS Number        | 15707-23-0                                    |           |
| Molecular Formula | C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> |           |
| Molecular Weight  | 122.17 g/mol                                  |           |
| Boiling Point     | 176-177 °C                                    |           |
| Density           | 0.982 - 0.992 g/cm <sup>3</sup> at 20 °C      |           |
| Solubility        | Soluble in water and organic solvents         |           |

## Toxicological Data

The toxicological profile of **2-Ethyl-3-methylpyrazine** has been evaluated for various endpoints. A summary of the key quantitative data is presented in the following tables. Much of the assessment relies on the Threshold of Toxicological Concern (TTC) and read-across from structurally similar compounds due to the limited availability of data on the specific substance.

### Acute Toxicity

| Endpoint                                                                 | Species | Route | Value        | Reference |
|--------------------------------------------------------------------------|---------|-------|--------------|-----------|
| LD <sub>50</sub>                                                         | Rat     | Oral  | 600 mg/kg bw |           |
| LD <sub>50</sub> (read-across from 2-ethyl-3,(5 or 6)-dimethylpyrazine ) | Rat     | Oral  | 460 mg/kg bw | [1][2]    |

### Repeated Dose and Reproductive Toxicity

Due to the lack of specific repeated-dose studies on **2-Ethyl-3-methylpyrazine**, the Threshold of Toxicological Concern (TTC) approach has been applied for risk assessment.[3]

| Endpoint                   | Cramer Class | TTC Value       |
|----------------------------|--------------|-----------------|
| Repeated Dose Toxicity     | II           | 0.009 mg/kg/day |
| Reproductive Toxicity      | II           | 0.009 mg/kg/day |
| Local Respiratory Toxicity | II           | 0.47 mg/day     |

A 90-day oral toxicity study on the read-across compound 2-ethyl-3,(5 or 6)-dimethylpyrazine in rats established the following No-Observed-Adverse-Effect Levels (NOAELs):[2]

| Species | NOAEL (male) | NOAEL (female) |
|---------|--------------|----------------|
| Rat     | 17 mg/kg/day | 18 mg/kg/day   |

## Genotoxicity

**2-Ethyl-3-methylpyrazine** is not considered to be genotoxic based on in vitro data and read-across from 2,3,5-trimethylpyrazine.[3]

| Assay                                                                 | Cell Line               | Metabolic Activation | Result          |
|-----------------------------------------------------------------------|-------------------------|----------------------|-----------------|
| BlueScreen Assay                                                      | Human-derived TK6 cells | With and without S9  | Negative        |
| In Vitro Micronucleus Test (read-across from 2,3,5-trimethylpyrazine) | Not specified           | With and without S9  | Non-clastogenic |

## Skin Sensitization

Based on a weight of evidence approach including in vitro data, **2-Ethyl-3-methylpyrazine** is not considered to be a skin sensitizer.[3][4]

| Assay                                    | Principle                                         | Result   |
|------------------------------------------|---------------------------------------------------|----------|
| Direct Peptide Reactivity Assay (DPRA)   | Measures peptide reactivity                       | Negative |
| KeratinoSens™                            | Measures activation of the Keap1-Nrf2-ARE pathway | Negative |
| human Cell Line Activation Test (h-CLAT) | Measures expression of CD86 and CD54              | Negative |

## Phototoxicity

**2-Ethyl-3-methylpyrazine** is not expected to be photoirritating.[\[3\]](#)

## Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments relevant to the assessment of **2-Ethyl-3-methylpyrazine**.

### Acute Oral Toxicity (OECD 423)

The acute oral toxicity of **2-Ethyl-3-methylpyrazine** is determined using the Acute Toxic Class Method (OECD Guideline 423).

- Test Animals: Healthy, young adult rats of a single sex (typically females).
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and water ad libitum, with a brief fasting period before dosing.
- Dose Administration: The test substance is administered orally by gavage in a single dose. The dose volume is kept to a minimum.
- Procedure: A stepwise procedure is used with 3 animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the next dose level.

- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

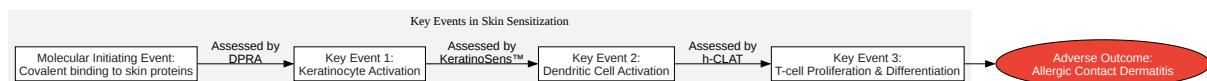
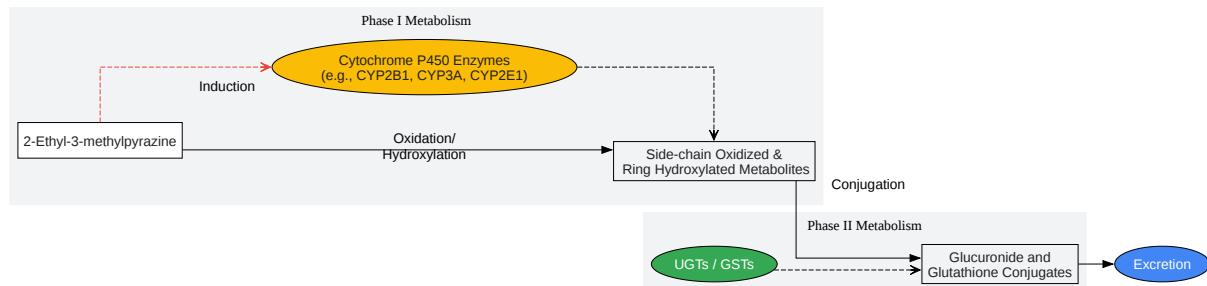
## In Vitro Genotoxicity: BlueScreen™ Assay

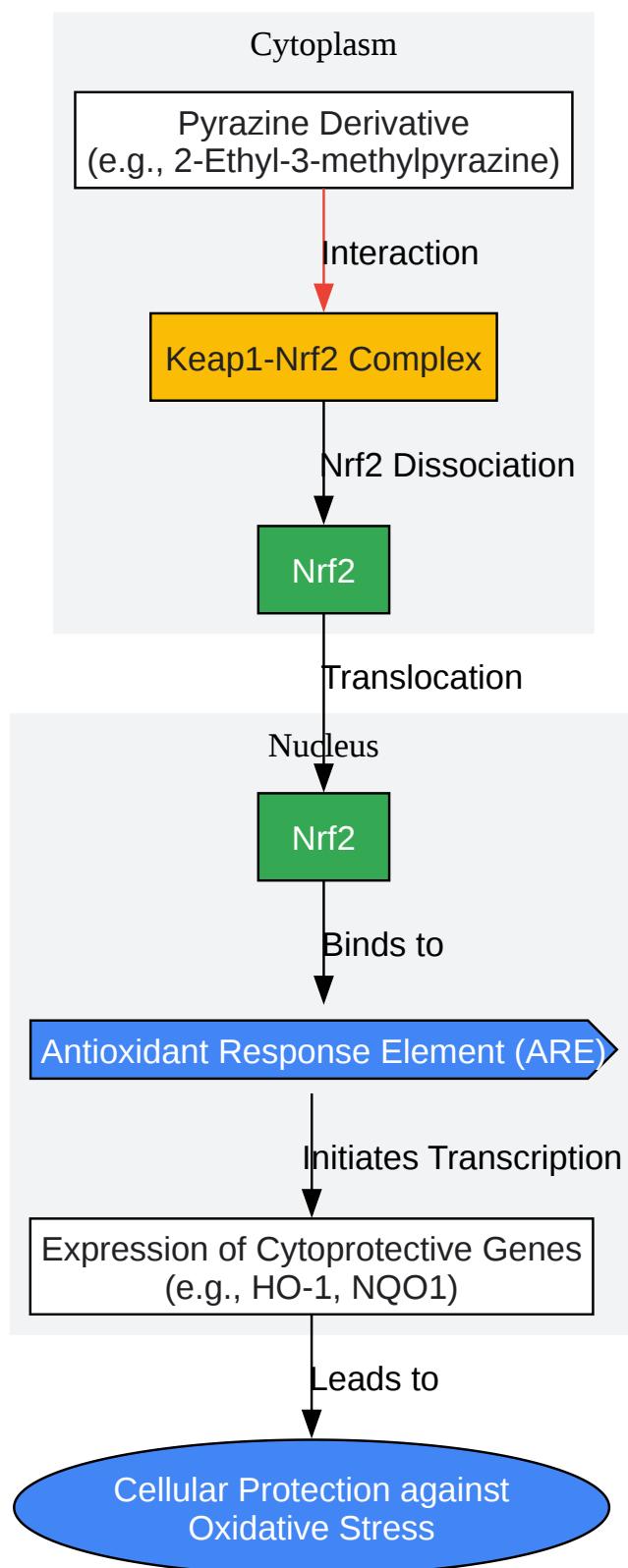
The BlueScreen™ assay is a high-throughput screening assay for the assessment of genotoxicity.

- Cell Line: A human-derived, p53-competent TK6 cell line engineered with a Gaussia luciferase (GLuc) reporter system linked to the GADD45a gene promoter.
- Principle: Genotoxic agents induce the GADD45a gene, leading to the expression of GLuc, which is secreted into the cell culture medium. The amount of GLuc is quantified by a luminescence reaction.
- Procedure:
  - Cells are seeded into 96-well plates.
  - The test substance is added at various concentrations, with and without an exogenous metabolic activation system (S9 fraction from rat liver).
  - Plates are incubated for a defined period (e.g., 24 or 48 hours).
  - A substrate for GLuc is added, and the resulting luminescence is measured.
  - Cell viability is assessed concurrently using a cytotoxicity assay.
- Data Analysis: A significant, dose-dependent increase in luminescence, in the absence of significant cytotoxicity, indicates a positive genotoxic response.

## In Vitro Skin Sensitization

A battery of in vitro tests is used to assess the skin sensitization potential by addressing key events in the Adverse Outcome Pathway (AOP).



- Principle: This in chemico assay assesses the molecular initiating event of skin sensitization by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.
- Procedure:
  - The test chemical is incubated with synthetic cysteine- and lysine-containing peptides for 24 hours.
  - The concentration of the remaining, unreacted peptides is quantified by High-Performance Liquid Chromatography (HPLC).
- Data Analysis: The percentage of peptide depletion is calculated. Based on the mean depletion of both peptides, the substance is categorized into reactivity classes (low, moderate, high, or minimal reactivity).
- Principle: This cell-based reporter gene assay addresses the second key event in the skin sensitization AOP, which is keratinocyte activation. It measures the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.
- Cell Line: An immortalized human keratinocyte cell line (HaCaT) stably transfected with a luciferase gene under the control of an ARE element.
- Procedure:
  - Cells are exposed to the test substance at various concentrations for 48 hours.
  - Cell viability is determined using a cytotoxicity assay (e.g., MTT).
  - Luciferase activity is measured by adding a substrate and quantifying the resulting luminescence.
- Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold (typically 1.5-fold) at concentrations that are not cytotoxic.


- Principle: This assay addresses the third key event in the skin sensitization AOP, which is the activation of dendritic cells. It measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.
- Procedure:
  - THP-1 cells are exposed to the test substance at various concentrations for 24 hours.
  - The expression of CD86 and CD54 on the cell surface is measured by flow cytometry using fluorescently labeled antibodies.
  - Cell viability is assessed to ensure that the observed changes are not due to cytotoxicity.
- Data Analysis: A substance is classified as a sensitizer if it induces the expression of CD86 and/or CD54 above a defined threshold.

## Signaling Pathways and Experimental Workflows

### Proposed Metabolic Pathway of 2-Ethyl-3-methylpyrazine

The metabolism of pyrazines, including **2-Ethyl-3-methylpyrazine**, primarily involves Phase I and Phase II reactions. The ethyl and methyl side chains are susceptible to oxidation, and the pyrazine ring can undergo hydroxylation. These reactions are often catalyzed by Cytochrome P450 (CYP) enzymes. The resulting metabolites are then conjugated with glucuronic acid or glutathione for excretion. Some pyrazine derivatives have been shown to induce CYP enzymes, particularly CYP2B1, CYP3A, and CYP2E1.<sup>[5]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Assessment of 2-Ethyl-3-methylpyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101031#toxicological-assessment-of-2-ethyl-3-methylpyrazine>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)